molecular formula C20H22N2O4 B1229289 N-{2-[(2-PHENOXYETHYL)CARBAMOYL]PHENYL}OXOLANE-2-CARBOXAMIDE

N-{2-[(2-PHENOXYETHYL)CARBAMOYL]PHENYL}OXOLANE-2-CARBOXAMIDE

Cat. No.: B1229289
M. Wt: 354.4 g/mol
InChI Key: NEAAQTDWNJDKEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2-PHENOXYETHYL)CARBAMOYL]PHENYL}OXOLANE-2-CARBOXAMIDE is a chemical compound with the molecular formula C20H22N2O4. It is classified as an amidobenzoic acid derivative and has a molecular weight of 354.40 g/mol . This compound is known for its unique structure, which includes a phenoxyethylamino group and an oxolanecarboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-PHENOXYETHYL)CARBAMOYL]PHENYL}OXOLANE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxyethylamine Intermediate: This step involves the reaction of phenol with ethylamine under basic conditions to form phenoxyethylamine.

    Amidation Reaction: The phenoxyethylamine intermediate is then reacted with a suitable carboxylic acid derivative, such as oxalyl chloride, to form the corresponding amide.

    Cyclization: The amide is then cyclized under acidic or basic conditions to form the oxolanecarboxamide ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-PHENOXYETHYL)CARBAMOYL]PHENYL}OXOLANE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N-{2-[(2-PHENOXYETHYL)CARBAMOYL]PHENYL}OXOLANE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{2-[(2-PHENOXYETHYL)CARBAMOYL]PHENYL}OXOLANE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[(2-PHENOXYETHYL)CARBAMOYL]PHENYL}OXOLANE-2-CARBOXAMIDE: is similar to other amidobenzoic acid derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of both a phenoxyethylamino group and an oxolanecarboxamide moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

N-[2-(2-phenoxyethylcarbamoyl)phenyl]oxolane-2-carboxamide

InChI

InChI=1S/C20H22N2O4/c23-19(21-12-14-25-15-7-2-1-3-8-15)16-9-4-5-10-17(16)22-20(24)18-11-6-13-26-18/h1-5,7-10,18H,6,11-14H2,(H,21,23)(H,22,24)

InChI Key

NEAAQTDWNJDKEY-UHFFFAOYSA-N

SMILES

C1CC(OC1)C(=O)NC2=CC=CC=C2C(=O)NCCOC3=CC=CC=C3

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC=CC=C2C(=O)NCCOC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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